![molecular formula C9H6F3NO4 B12838198 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)
1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and an ethanone moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the nitration of 1-[4-(trifluoromethoxy)phenyl]ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-[3-Amino-4-(trifluoromethoxy)phenyl]ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]acetic acid.
Aplicaciones Científicas De Investigación
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: Lacks the nitro group, resulting in different reactivity and applications.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior and biological activity.
1-[3-Nitro-4-(methoxy)phenyl]ethanone: The methoxy group replaces the trifluoromethoxy group, affecting the compound’s physicochemical properties and reactivity.
The uniqueness of this compound lies in the combination of the nitro and trifluoromethoxy groups, which impart distinct electronic and steric effects, influencing its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6F3NO4 |
|---|---|
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3NO4/c1-5(14)6-2-3-8(17-9(10,11)12)7(4-6)13(15)16/h2-4H,1H3 |
Clave InChI |
RTGXFRGNLYYZGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




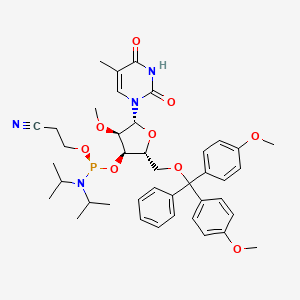
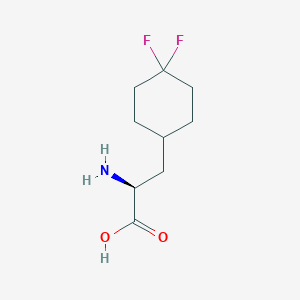
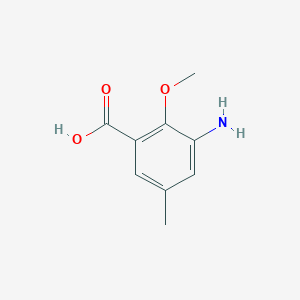
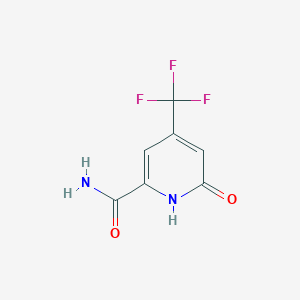
![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)
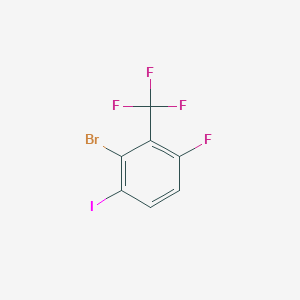
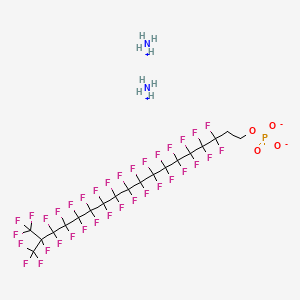
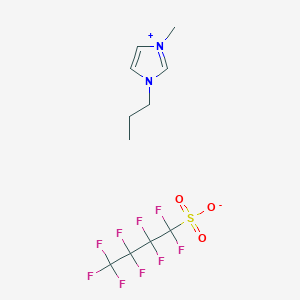

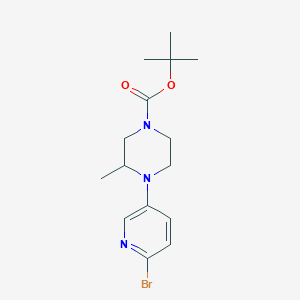
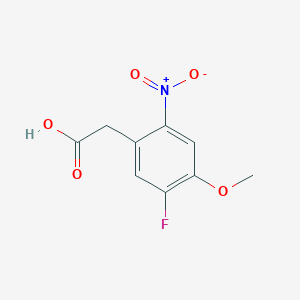
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)
